Cas no 7697-48-5 ((3-chlorophenyl)-(1h-pyrrol-2-yl)methanone)
7697-48-5 structure
Product Name:(3-chlorophenyl)-(1h-pyrrol-2-yl)methanone
CAS No:7697-48-5
MF:C11H8ClNO
MW:205.640321731567
CID:1782728
PubChem ID:21576138
Update Time:2025-04-21
(3-chlorophenyl)-(1h-pyrrol-2-yl)methanone Chemical and Physical Properties
Names and Identifiers
-
- (3-chlorophenyl)-(1H-pyrrol-2-yl)methanone
- (3-CHLOROPHENYL)(1H-PYRROL-2-YL)METHANONE
- 2-(3-CHLOROBENZOYL)PYRROLE
- CTK9A4428
- SureCN9772454
- 2-(3-Chlor-benzoyl)-pyrrol
- Pyrrol-2-yl-(3-chlorphenyl)-keton
- AB52881
- METHANONE, (3-CHLOROPHENYL)-1H-PYRROL-2-YL-
- (3-chloro-phenyl)-pyrrol-2-yl-methanone
- 7697-48-5
- SCHEMBL9772454
- DTXSID201274000
- AKOS013058950
- (3-Chlorophenyl)-1H-pyrrol-2-ylmethanone
- (3-chlorophenyl)-(1h-pyrrol-2-yl)methanone
-
- Inchi: 1S/C11H8ClNO/c12-9-4-1-3-8(7-9)11(14)10-5-2-6-13-10/h1-7,13H
- InChI Key: JNQRGIQAGKVUOK-UHFFFAOYSA-N
- SMILES: ClC1=CC=CC(=C1)C(C1=CC=CN1)=O
Computed Properties
- Exact Mass: 205.02954
- Monoisotopic Mass: 205.0294416g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 219
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 32.9Ų
Experimental Properties
- PSA: 32.86
(3-chlorophenyl)-(1h-pyrrol-2-yl)methanone Related Literature
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
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Veluru Jagadeesh babu,Sesha Vempati RSC Adv., 2015,5, 66367-66375
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
-
Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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